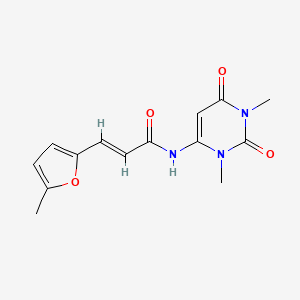![molecular formula C17H20N2O3S B5849142 N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide, commonly known as DPEPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonylurea compounds and has been found to have promising effects in various biological systems.
作用機序
The mechanism of action of DPEPA involves the inhibition of specific enzymes and receptors in various biological systems. For instance, DPEPA inhibits the activity of sulfonylurea receptor 1 (SUR1), which is involved in insulin secretion. Additionally, DPEPA inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Moreover, DPEPA inhibits the aggregation of amyloid-beta peptides by interacting with specific amino acid residues.
Biochemical and Physiological Effects:
DPEPA has been found to have various biochemical and physiological effects in different biological systems. For instance, DPEPA has been shown to increase insulin secretion and improve glucose uptake in pancreatic beta cells. Moreover, DPEPA has been found to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, DPEPA has been found to inhibit the aggregation of amyloid-beta peptides by interfering with their conformational stability.
実験室実験の利点と制限
One of the major advantages of DPEPA is its high potency and selectivity towards specific enzymes and receptors. Moreover, DPEPA has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of DPEPA is its poor solubility in water, which can limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on DPEPA. One of the potential areas of research is the development of novel DPEPA derivatives with improved solubility and bioavailability. Moreover, the potential applications of DPEPA in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, can be explored. Additionally, the mechanism of action of DPEPA in different biological systems can be further elucidated to identify potential targets for drug development. Finally, the efficacy and safety of DPEPA can be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成法
The synthesis of DPEPA involves the reaction of N,N-diethyl-3-nitrobenzamide with phenylsulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
科学的研究の応用
DPEPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, DPEPA has been shown to have hypoglycemic activity by stimulating insulin secretion and improving glucose uptake in cells. Additionally, DPEPA has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3-(benzenesulfonamido)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)14-9-8-10-15(13-14)18-23(21,22)16-11-6-5-7-12-16/h5-13,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLVNDUUXURRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)

![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)

![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)
![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)